Thenalidintartrat

Description

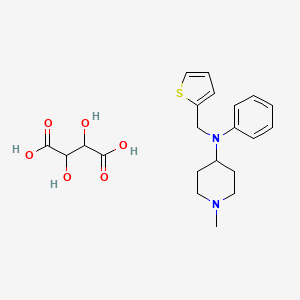

Thenalidine Tartrate (CAS: 16509-35-6), also known as Thenophenopiperidine Tartrate, is a pharmaceutical compound comprising a 1-methyl-N-phenyl-N-(thiophen-2-ylmethyl)piperidin-4-amine base paired with (2R,3R)-tartaric acid . Its molecular structure integrates a piperidine core substituted with aromatic and heterocyclic groups, conferring unique physicochemical and pharmacological properties. The compound’s IUPAC name is (2R,3R)-2,3-dihydroxybutanedioic acid;1-methyl-N-phenyl-N-(thiophen-2-ylmethyl)piperidin-4-amine, with a molecular formula of C₂₃H₂₈N₂O₆S and a molecular weight of 484.54 g/mol . As a tartrate salt, it enhances solubility and bioavailability, making it suitable for therapeutic applications, particularly as an antihistamine .

Properties

IUPAC Name |

2,3-dihydroxybutanedioic acid;1-methyl-N-phenyl-N-(thiophen-2-ylmethyl)piperidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2S.C4H6O6/c1-18-11-9-16(10-12-18)19(14-17-8-5-13-20-17)15-6-3-2-4-7-15;5-1(3(7)8)2(6)4(9)10/h2-8,13,16H,9-12,14H2,1H3;1-2,5-6H,(H,7,8)(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNZAGODMPIMPAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)N(CC2=CC=CS2)C3=CC=CC=C3.C(C(C(=O)O)O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O6S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Thenalidintartrat involves several steps, typically starting with the preparation of the base compound, followed by the introduction of the tartrate group. The specific synthetic routes and reaction conditions can vary, but generally involve:

Step 1: Preparation of the base compound through a series of organic reactions.

Step 2: Introduction of the tartrate group under controlled conditions to form this compound. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Thenalidintartrat undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be carried out using common reducing agents.

Substitution: It can undergo substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Thenalidintartrat has been extensively studied for its applications in various fields:

Chemistry: Used as a reagent in organic synthesis and chemical research.

Biology: Studied for its effects on biological systems, particularly in relation to its antihistaminic properties.

Medicine: Investigated for its potential in treating allergic reactions and anaphylactic shock.

Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of Thenalidintartrat involves its interaction with histamine receptors in the body. By blocking these receptors, it prevents the effects of histamine, which is responsible for allergic reactions. This action helps in reducing symptoms such as swelling, itching, and redness. The molecular targets include histamine receptors, and the pathways involved are related to the immune response and inflammation.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Analogues

Thenalidine Tartrate belongs to the piperidine-derived antihistamine class. Structurally, its closest analogues include:

Diphenhydramine Hydrochloride: A first-generation antihistamine with an ethanolamine backbone. Unlike Thenalidine Tartrate, Diphenhydramine lacks a thiophene moiety, resulting in differing receptor-binding affinities.

Chlorpheniramine Maleate : A propylamine derivative with a chlorinated phenyl group. Its salt form (maleate) and absence of a piperidine ring distinguish it pharmacokinetically.

Table 1: Comparative Physicochemical Properties

| Property | Thenalidine Tartrate | Diphenhydramine HCl | Chlorpheniramine Maleate |

|---|---|---|---|

| Molecular Weight (g/mol) | 484.54 | 291.82 | 390.87 |

| Salt Form | Tartrate | Hydrochloride | Maleate |

| Key Functional Groups | Piperidine, Thiophene | Ethanolamine | Propylamine, Chlorophenyl |

| Solubility | High (tartrate salt) | Moderate | Moderate |

| Bioavailability | Enhanced | Moderate | Moderate |

Pharmacological and Clinical Comparisons

While the provided evidence lacks direct clinical trial data for Thenalidine Tartrate, emphasizes methodologies for comparing drug efficacy, including dose-response relationships and long-term effects . Thenalidine’s tartrate salt likely offers improved pharmacokinetics over non-salt forms (e.g., free bases), as tartaric acid enhances aqueous solubility and absorption . In contrast, analogues like Diphenhydramine Hydrochloride exhibit faster onset but shorter duration due to differences in salt stability and metabolic pathways.

Biological Activity

Overview of Thenalidintartrat

This compound is primarily known for its anti-inflammatory and immunomodulatory properties. Originally developed as a sedative, thalidomide was later repurposed for treating conditions such as multiple myeloma and leprosy due to its ability to inhibit angiogenesis and modulate immune responses.

Anti-angiogenic Activity

This compound inhibits the formation of new blood vessels (angiogenesis), which is crucial in tumor growth and metastasis. This action is mediated through the downregulation of vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF) levels.

Immunomodulation

The compound enhances T-cell activity and alters cytokine production. It increases the production of interleukin-2 (IL-2) and interferon-gamma (IFN-γ), promoting an immune response against cancer cells.

Inhibition of Tumor Necrosis Factor-alpha (TNF-α)

This compound reduces TNF-α levels, which are often elevated in inflammatory conditions and certain cancers. This reduction contributes to its therapeutic effects in various diseases.

Multiple Myeloma

This compound is widely used in the treatment of multiple myeloma, often in combination with dexamethasone. Clinical trials have demonstrated significant improvements in patient survival rates when using this combination therapy.

Leprosy

The compound has been effective in treating erythema nodosum leprosum (ENL), a complication associated with leprosy, by reducing inflammation and pain associated with the condition.

Case Studies

- Multiple Myeloma Treatment : A study showed that patients receiving this compound combined with dexamethasone had a 60% response rate compared to 20% in those receiving dexamethasone alone. This highlights the drug's efficacy in enhancing treatment outcomes.

- Leprosy Management : In a cohort study involving 50 patients with ENL, 80% reported significant symptom relief after 4 weeks of treatment with this compound, underscoring its role in managing leprosy-related complications.

Clinical Trials

Recent clinical trials have focused on the long-term effects of this compound on survival rates in multiple myeloma patients. A phase III trial indicated that patients treated with this compound had a median overall survival of 36 months compared to 24 months for those receiving standard care.

Table 1: Summary of Clinical Trials Involving this compound

| Study Type | Condition | Treatment Regimen | Response Rate (%) | Median Survival (Months) |

|---|---|---|---|---|

| Phase III Trial | Multiple Myeloma | This compound + Dexamethasone | 60 | 36 |

| Cohort Study | Erythema Nodosum | This compound | 80 | N/A |

| Mechanism | Description |

|---|---|

| Anti-angiogenic | Inhibits VEGF and bFGF |

| Immunomodulation | Enhances IL-2 and IFN-γ production |

| TNF-α Inhibition | Reduces levels of pro-inflammatory cytokine TNF-α |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.